molecular formula C28H26FN3O5S B2702505 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-92-9

4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B2702505
CAS No.: 688059-92-9
M. Wt: 535.59
InChI Key: YYKWMMQBGDYONY-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted at position 6 with a 3-fluorobenzylthio group and at position 7 with a 4-(4-methoxyphenylmethylcarbamoyl)butyl chain. The [1,3]dioxolo ring (a methylenedioxy bridge) enhances electron density and metabolic stability, while the 8-oxo group contributes to hydrogen-bonding interactions .

Properties

IUPAC Name

4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O5S/c1-35-21-9-7-18(8-10-21)15-30-26(33)6-3-11-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-2-5-20(29)12-19/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWMMQBGDYONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxoloquinazolinone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiol group to form the desired sulfanyl linkage.

    Attachment of the butanamide side chain: This can be done through an amide coupling reaction using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the dioxoloquinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazolinone derivatives, similar to the compound , for their antimicrobial properties . These derivatives have shown promising results against various bacterial strains. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit bacterial growth and demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests that it may interact with key molecular targets involved in cancer progression. Quinazoline derivatives have been extensively studied for their ability to inhibit enzymes like EGFR (Epidermal Growth Factor Receptor) , which plays a crucial role in tumor growth and metastasis. In vitro studies have shown that modifications in the quinazoline structure can lead to enhanced anticancer activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been reported to exhibit anti-inflammatory properties . The presence of specific substituents can modulate the inflammatory response, making these compounds candidates for treating inflammatory diseases .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Formation of the dioxoloquinazolinone core through cyclization reactions.
  • Introduction of the fluorophenyl group via nucleophilic substitution reactions.
  • Attachment of the butanamide side chain using amide coupling techniques .

Case Studies

StudyFindings
Study 1Demonstrated that derivatives similar to this compound showed significant inhibition of bacterial strains, particularly those resistant to conventional antibiotics .
Study 2Evaluated the anticancer properties of quinazoline derivatives; compounds structurally related to this one inhibited EGFR effectively in cell lines .
Study 3Investigated anti-inflammatory effects; certain derivatives reduced inflammation markers in preclinical models .

Mechanism of Action

The mechanism of action of 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Biological Relevance (If Reported)
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one 6: 3-Fluorobenzylsulfanyl; 7: Butanamide-linked 4-methoxyphenylmethyl 8-oxo, sulfanyl, carbamoyl, methoxy Not explicitly stated in evidence
4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(4-morpholinyl)propoxy]quinazolin-4-amine (18A) Quinazoline 7: Morpholinylpropoxy; 8-methoxy Morpholine, methoxy, benzyloxy EGFR inhibition (implied by structural similarity)
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) Quinazolin-4(3H)-one 2: Methylthio; 3: Ethylbenzenesulfonamide Sulfonamide, methylthio, carbonyl Carbonic anhydrase inhibition (structural inference)
N-(2-Furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydroquinazolin-6-yl)thio]butanamide Quinazolin-8-one 6: Thio-linked butanamide; 7: 4-Methoxybenzyl Furylmethyl, methoxy, carbamoyl Similar scaffold suggests kinase inhibition

Physicochemical and Spectral Properties

Property Target Compound Compound 18A Compound 2
IR (ν, cm⁻¹) 1682 (C=O), 1255 (C=S) 3262 (NH), 1115 (C-O-C morpholine) 1663 (C=O), 1243 (C=S)
¹H-NMR (δ, ppm) 8.73 (NH), 5.14 (CH₂), 4.07 (OCH₃) 7.75–6.94 (ArH), 3.72 (CH₂ morpholine) 2.59 (CH₂), 3.30 (SO₂NH₂)
Solubility Moderate (logP ~3.5, methoxy enhances) Low (logP ~4.2, morpholine reduces lipophilicity) High (sulfonamide increases polarity)

The target’s 8-oxo group aligns with quinazolinone derivatives (e.g., Compound 2), but the [1,3]dioxolo ring distinguishes its electronic profile from non-fused analogues .

Biological Activity

The compound 4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688060-88-0) is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure includes a quinazolinone core and various functional groups that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and enzyme inhibition mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C30H30FN3O5SC_{30}H_{30}FN_3O_5S, with a molecular weight of 563.6 g/mol. The structure features a fluorophenyl group, a dioxoloquinazolinone core, and a butanamide side chain. These structural components suggest potential interactions with biological targets that may lead to therapeutic effects.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Dioxoloquinazolinone Core : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Utilizes nucleophilic substitution reactions to form the sulfanyl linkage.
  • Attachment of the Butanamide Side Chain : Conducted via amide coupling reactions using standard peptide coupling reagents.

The mechanism of action likely involves interaction with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of their activity. Ongoing research aims to elucidate these interactions further.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline compounds exhibit diverse bioactivities such as:

  • Antiproliferative Effects : Compounds similar to the target have shown moderate inhibitory effects on cell growth in various cancer cell lines. For example, one study demonstrated that phenyl-substituted quinazolines inhibited cell growth in the low micromolar range (IC50 values) .
CompoundIC50 (µM)Cell Line
Compound 112.5A549 (Lung)
Compound 215.0MCF-7 (Breast)
Target CompoundTBDTBD

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition, particularly against kinases involved in cancer progression. Preliminary docking studies indicate that it may bind effectively to several kinases, enhancing its therapeutic profile .

Enzyme TargetBinding Affinity (kcal/mol)Reference
DAPK3-9.5
DYRK1A-8.7
GSK626616-10.2

Case Studies and Research Findings

  • Molecular Docking Studies : Molecular docking analysis has been performed using software like MOE to evaluate binding affinities and interactions with target proteins related to cancer pathways .
  • Cytotoxicity Assays : The cytotoxic activity was evaluated using MTT assays across various cancer cell lines, indicating significant activity at low concentrations .
  • Comparative Studies : Compounds structurally related to the target have been compared for their biological activities, revealing that modifications in substituents can significantly alter potency and selectivity against cancer cells .

Q & A

Q. How can stability studies under varying conditions inform storage protocols?

  • Answer: Conduct accelerated stability testing (ICH guidelines):
  • Thermal stress (40°C/75% RH) for degradation kinetics.
  • Photolytic stability (ICH Q1B) under UV/visible light.
  • pH-dependent hydrolysis assays (e.g., SGF/SIF simulated fluids). LC-MS/MS identifies degradation products, guiding inert packaging (amber glass, desiccants) .

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